Colimycin sulfate
Description
Historical Context of Discovery and Early Scientific Investigations
Colistin (B93849) was first isolated in 1947 in Japan by Koyama from a culture of the bacterium Paenibacillus polymyxa subspecies colistinus (formerly Bacillus polymyxa var. colistinus). researchgate.net It became available for clinical use in 1959. nih.gov Early investigations revealed its potent bactericidal activity against a wide range of Gram-negative bacilli. researchgate.net However, the initial enthusiasm for colistin was tempered by reports of potential nephrotoxicity and neurotoxicity, which led to a significant decline in its use by the 1980s as newer, seemingly safer antibiotics became available. nih.govwikipedia.org The escalating crisis of antimicrobial resistance in the late 20th and early 21st centuries, particularly the emergence of multidrug-resistant pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae, prompted a re-evaluation of older antibiotics. drugbank.com This led to a resurgence in the scientific and clinical interest in colistin as a critical last-line defense. drugbank.com
Classification and Structural Relationships within the Polymyxin (B74138) Antibiotic Class
Colimycin sulfate (B86663) belongs to the polymyxin class of antibiotics, a group of polypeptide antibiotics produced by various species of Paenibacillus. wikipedia.org The polymyxins are characterized by their cyclic peptide structure and a high content of the non-proteinogenic amino acid L-α,γ-diaminobutyric acid (Dab). wikipedia.org There are several types of polymyxins, with polymyxin B and polymyxin E (colistin) being the most clinically significant. wikipedia.org Colistin is also referred to as polymyxin E. wikipedia.org The structures of polymyxin B and colistin are very similar, differing only by a single amino acid at position 6 of the peptide ring; polymyxin B contains a D-phenylalanine residue, while colistin contains a D-leucine residue. nih.gov This subtle difference in structure can influence their biological activity and toxicity profiles.
Fundamental Chemical Composition and Molecular Architecture
Colimycin sulfate is a multicomponent antibiotic, primarily consisting of colistin A (polymyxin E1) and colistin B (polymyxin E2). nih.gov Its molecular architecture is complex, featuring a cationic cyclic polypeptide core linked to a fatty acyl tail, which imparts an amphipathic character to the molecule. drugbank.com
The core structure of colistin is a cyclic heptapeptide (B1575542), meaning it is a ring composed of seven amino acid residues. nih.gov Attached to this ring is a linear tripeptide side chain. nih.gov This arrangement of a cyclic core with a linear extension is a hallmark of the polymyxin family. nih.gov The specific sequence and arrangement of amino acids in these substructures are crucial for the molecule's interaction with the bacterial cell membrane.
A key feature of the colistin molecule is the presence of multiple L-α,γ-diaminobutyric acid (Dab) residues. wikipedia.org These residues contain a primary amine group in their side chain, which is positively charged at physiological pH. nih.gov This polycationic nature is fundamental to colistin's mechanism of action, as it facilitates the initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. nih.gov The molecule also possesses a hydrophobic fatty acyl tail, which is attached to the N-terminus of the linear tripeptide. researchgate.net This lipophilic tail is essential for disrupting the integrity of the bacterial cell membrane, a critical step in its bactericidal activity. wikipedia.org
Commercial preparations of colistin are typically a mixture of several closely related compounds. The major components are colistin A (polymyxin E1) and colistin B (polymyxin E2). researchgate.net The primary difference between these components lies in the fatty acid moiety. Colistin A contains 6-methyloctanoic acid, while colistin B has 6-methylheptanoic acid as its fatty acyl tail. researchgate.net A minor component, polymyxin E3, may also be present. While these components are structurally very similar, the slight variation in the length and branching of the fatty acid tail can influence their antibacterial potency and pharmacokinetic properties.
Table 1: Major Components of Colistin
| Component | Fatty Acid Moiety |
|---|---|
| Colistin A (Polymyxin E1) | 6-methyloctanoic acid |
Research Paradigms for Colistin Sulfate and its Prodrug Colistimethate Sodium (CMS)
In clinical and research settings, colistin is available in two forms: colistin sulfate and colistimethate sodium (CMS). wikipedia.org Colistin sulfate is the active form of the antibiotic. nih.gov CMS, on the other hand, is an inactive prodrug that is synthesized by the sulfomethylation of colistin. wikipedia.org This modification masks the primary amine groups of the Dab residues, rendering the molecule less toxic when administered parenterally. wikipedia.org In the body, CMS is hydrolyzed to release the active colistin. nih.gov
The two forms have different physicochemical properties and are not interchangeable. wikipedia.org Colistin sulfate is a stable, cationic molecule, while CMS is an anionic and less stable compound. nih.gov Research into these two forms focuses on understanding their distinct pharmacokinetic and pharmacodynamic profiles. nih.gov Studies aim to optimize dosing strategies for CMS to ensure adequate conversion to active colistin at the site of infection while minimizing toxicity. nih.gov The differing chemical nature of colistin sulfate and CMS also has implications for their formulation and delivery, with research exploring novel delivery systems to improve their therapeutic index. nih.gov
Table 2: Comparison of Colistin Sulfate and Colistimethate Sodium (CMS)
| Feature | Colistin Sulfate | Colistimethate Sodium (CMS) |
|---|---|---|
| Form | Active antibiotic | Inactive prodrug |
| Charge | Cationic | Anionic |
| Stability | Stable | Less stable, hydrolyzes to colistin |
| Toxicity | Higher | Lower (as the prodrug) |
Properties
Molecular Formula |
C53H102N16O17S |
|---|---|
Molecular Weight |
1267.5 g/mol |
IUPAC Name |
(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1 |
InChI Key |
ZJIWRHLZXQPFAD-FPSDIOKYSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action Against Gram Negative Bacteria
Primary Interaction with the Bacterial Outer Membrane
The initial contact and subsequent disruption of the Gram-negative outer membrane is the cornerstone of colimycin sulfate's mechanism. This interaction is primarily with the lipopolysaccharide (LPS) component, a key molecule for the bacteria's structural integrity.
Electrostatic Binding to Lipopolysaccharide (LPS) Lipid A Moieties
As a polycationic peptide, colimycin sulfate (B86663) possesses multiple positive charges, which are fundamental to its action. patsnap.comwikipedia.org These positive charges are attracted to the negatively charged phosphate (B84403) groups found on the lipid A portion of the LPS in the outer membrane of Gram-negative bacteria. patsnap.commdpi.comnih.gov This initial electrostatic interaction is a strong and crucial binding event that anchors the antibiotic to the bacterial surface. patsnap.com
Competitive Displacement of Divalent Cations (Mg2+, Ca2+)
The structural stability of the outer membrane is heavily reliant on divalent cations, specifically magnesium (Mg2+) and calcium (Ca2+). These ions form bridges between adjacent LPS molecules by neutralizing the negative charges of the phosphate groups. nih.gov this compound, with its high positive charge density, effectively competes with and displaces these essential divalent cations from their binding sites on the LPS. patsnap.comwikipedia.orgnih.govnih.gov This displacement disrupts the cross-linking that holds the LPS molecules together, weakening the entire outer membrane structure. nih.gov
Resultant Outer membrane Destabilization and Permeabilization
The displacement of the stabilizing cations by the bulkier this compound molecules creates significant disorder within the highly organized LPS layer. nih.gov This leads to a destabilization of the outer membrane, increasing its permeability. patsnap.comnih.gov The hydrophobic components of this compound, including its fatty acid tail, then insert themselves into the membrane, creating further disruption in a detergent-like manner. nih.gov This action results in the formation of transient pores or "cracks" in the outer membrane, allowing molecules that are normally blocked to pass through. nih.gov
Elucidation of the "Self-Promoted Uptake" Model
The mechanism by which this compound facilitates its own passage across the outer membrane is described by the "self-promoted uptake" model. nih.govnih.gov Following the initial electrostatic binding and cation displacement, the localized disruptions in the outer membrane create transient openings. nih.gov this compound molecules then traverse the outer membrane through these openings to access the periplasmic space and, ultimately, the inner membrane. nih.govnih.gov This uptake is a crucial step that allows the antibiotic to reach its next target.
Disruption of Inner Membrane Integrity and Intracellular Processes
After breaching the outer defenses, this compound proceeds to attack the inner cytoplasmic membrane, a critical barrier for maintaining cellular function.
Interaction with the Cytoplasmic Membrane Bilayer
The inner cytoplasmic membrane is composed of a phospholipid bilayer which, similar to the outer membrane, has a net negative charge. nih.gov this compound interacts with this membrane, again through electrostatic attraction. frontiersin.org The fatty acid tail of the antibiotic then penetrates the hydrophobic core of the bilayer. researchgate.net This insertion disrupts the membrane's structure and integrity, leading to increased permeability. nih.gov The compromised inner membrane can no longer maintain the cell's internal environment, resulting in the leakage of essential ions and cytoplasmic contents, which ultimately leads to bacterial cell death. wikipedia.orgnih.govnih.gov
Interactive Data Table: Key Interactions in this compound's Mechanism
| Stage of Action | Interacting Molecules | Type of Interaction | Consequence |
| Outer Membrane Binding | This compound (+ charge) & LPS/Lipid A (- charge) | Electrostatic Attraction | Antibiotic docks on the bacterial surface. |
| Cation Displacement | This compound & Mg2+/Ca2+ | Competitive Displacement | Outer membrane is destabilized. |
| Membrane Permeabilization | This compound (fatty acid tail) & Outer Membrane | Hydrophobic Insertion | Pores are formed, allowing uptake. |
| Inner Membrane Disruption | This compound & Inner Membrane Phospholipids (B1166683) | Electrostatic & Hydrophobic | Leakage of intracellular contents, cell death. |
Induction of Leakage of Essential Cellular Contents
The primary and most well-documented molecular mechanism of action for this compound against Gram-negative bacteria is the disruption of the bacterial cell membrane, leading to the leakage of essential cellular contents. This process is initiated by an electrostatic interaction between the polycationic this compound molecule and the anionic lipopolysaccharide (LPS) molecules in the outer membrane of the bacteria. nih.govnih.govnih.gov The colimycin molecule, which possesses both positively charged (hydrophilic) and fatty acid (lipophilic) regions, is drawn to the negatively charged phosphate groups of the lipid A portion of the LPS. nih.govnih.gov
This initial binding competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are crucial for stabilizing the structure of the outer membrane by bridging adjacent LPS molecules. nih.govnih.govresearchgate.netnih.gov The removal of these cations weakens the integrity of the outer membrane, leading to localized disorganization and an increase in its permeability. nih.govnih.govnewswise.com This "detergent-like" action allows for the insertion of this compound's hydrophobic regions into the membrane, further destabilizing its structure. nih.govresearchgate.net
This disruption creates transient pores or cracks in the membrane, a process often referred to as "self-promoted uptake," which not only facilitates the entry of more colimycin molecules but also results in the leakage of vital intracellular components. nih.govnih.gov The loss of ions, nucleotides, metabolites, and other small molecules from the cytoplasm and periplasm disrupts the osmotic balance and essential cellular processes, ultimately leading to bacterial cell death. nih.govnih.govnih.gov Electron microscopy studies have visually confirmed that the bacterial cytoplasmic membrane becomes partially damaged, with cytoplasmic material being released through these breaches. nih.gov
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. Initial Binding | Electrostatic attraction between the cationic antibiotic and the anionic outer membrane. | This compound (positively charged), Lipopolysaccharide (LPS) (negatively charged) | This compound localizes on the bacterial surface. |
| 2. Cation Displacement | Competitive displacement of stabilizing divalent cations from LPS. | Magnesium (Mg²⁺), Calcium (Ca²⁺) | Weakening and destabilization of the outer membrane. |
| 3. Membrane Permeabilization | Disruption of membrane integrity, leading to increased permeability. | Outer and inner bacterial membranes | Formation of pores/cracks in the cell envelope. |
| 4. Content Leakage | Efflux of essential intracellular contents through the compromised membrane. | Ions, nucleotides, metabolites | Disruption of cellular homeostasis and eventual cell death. |
Ancillary Bactericidal Pathways and Cellular Stress Responses
Beyond the direct disruption of the cell membrane, this compound elicits its bactericidal effects through several secondary mechanisms that contribute to cellular stress and death.
Generation of Reactive Oxygen Species (ROS) and Associated Oxidative Damage
Another recognized pathway for colimycin-induced cell death involves the production of highly reactive oxygen species (ROS), such as hydroxyl radicals. nih.gov This process is thought to occur via the Fenton reaction, where the antibiotic may facilitate the reduction of hydrogen peroxide by ferrous iron (Fe²⁺). frontiersin.org The resulting ROS are highly damaging to cellular macromolecules. This oxidative stress leads to significant damage to bacterial DNA, proteins, and lipids through peroxidation, contributing to the loss of their function and ultimately leading to cell death. frontiersin.org Studies have demonstrated that exposure to this compound triggers the production of ROS and causes oxidative stress damage in various cell types. nih.govnih.gov
Inhibition of Key Bacterial Respiratory Enzymes and Metabolic Pathways
This compound has been shown to exert a secondary bactericidal effect by inhibiting vital enzymes within the bacterial respiratory chain. nih.gov Specifically, it has been reported to inhibit the activity of NADH-quinone oxidoreductase (Type II NADH dehydrogenase) in the inner membrane of Gram-negative bacteria such as E. coli, K. pneumoniae, and A. baumannii. nih.govfrontiersin.org The respiratory chain is fundamental for generating cellular energy (ATP). By blocking key enzymes like NADH oxidase, this compound disrupts these critical metabolic processes, further contributing to bacterial demise. nih.gov
| Mechanism | Target | Effect |
|---|---|---|
| ROS Generation | Cellular macromolecules (DNA, proteins, lipids) | Oxidative damage and loss of function. |
| Enzyme Inhibition | NADH-quinone oxidoreductase and other respiratory enzymes | Disruption of cellular respiration and energy production. |
Anti-Endotoxin Activity through LPS Neutralization
In addition to its direct bactericidal activities, this compound possesses a potent anti-endotoxin effect. nih.gov The lipid A component of the LPS molecule is a powerful endotoxin that, when released from bacteria, can trigger a severe inflammatory response in the host, potentially leading to septic shock. nih.gov this compound directly binds to and neutralizes the lipid A moiety. nih.govmdpi.com This binding prevents the endotoxin from interacting with host immune receptors, thereby suppressing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govmdpi.com This neutralization of LPS is a crucial ancillary function that can mitigate the systemic inflammatory consequences of bacterial infections. nih.gov
Bacterial Resistance Mechanisms to Colimycin Sulfate
Chromosomally Encoded Resistance Strategies
Chromosomally mediated resistance to colimycin sulfate (B86663) is a complex process involving intricate genetic and regulatory networks. The principal strategies employed by bacteria include the alteration of the LPS structure to reduce its affinity for colimycin sulfate and, in some cases, the complete loss of the LPS molecule. who.intmdpi.com These adaptations are not without a biological cost, often impacting the fitness and virulence of the resistant bacteria. nih.govtandfonline.com
Alterations in Lipopolysaccharide (LPS) Structure
The primary mechanism of chromosomally encoded resistance involves the modification of the lipid A component of LPS. mdpi.com this compound, a polycationic peptide, electrostatically interacts with the negatively charged phosphate (B84403) groups of lipid A. nih.govpatsnap.com By altering the net negative charge of lipid A, bacteria can effectively repel the antibiotic, thereby preventing membrane disruption and cell death. mdpi.comnih.gov
The most common chemical modifications involve the addition of cationic molecules to the phosphate groups of lipid A. mdpi.comnih.gov These modifications include the attachment of phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N). mdpi.comnih.govasm.org The addition of these positively charged moieties neutralizes the negative charge of lipid A, leading to electrostatic repulsion of the positively charged this compound. nih.govrsc.org The enzymes responsible for these modifications are encoded by specific chromosomal genes. For instance, the addition of PEtN is catalyzed by phosphoethanolamine transferases, while the synthesis and transfer of L-Ara4N are mediated by a set of enzymes encoded by the arn (or pmrHFIJKLM) operon. nih.govasm.org
The expression of the genes responsible for lipid A modification is tightly controlled by two-component regulatory systems (TCSs), primarily the PhoP/PhoQ and PmrA/PmrB systems. mdpi.comnih.gov These systems act as environmental sensors, detecting stimuli such as low magnesium concentrations or the presence of cationic antimicrobial peptides like this compound. nih.govmdpi.com
The PhoP/PhoQ system is a global regulatory system where PhoQ is a sensor kinase that, upon activation, phosphorylates the response regulator PhoP. nih.govnih.gov Activated PhoP can then upregulate the expression of the pmrD gene. The PmrD protein, in turn, can activate the PmrA/PmrB system. nih.gov
The PmrA/PmrB system directly regulates the expression of genes involved in lipid A modification. nih.govnih.gov PmrB is the sensor kinase that, when activated, phosphorylates the response regulator PmrA. nih.gov Phosphorylated PmrA then activates the transcription of the pmrC (eptA) gene and the pmrHFIJKLM (arn) operon, leading to the addition of PEtN and L-Ara4N to lipid A, respectively. nih.govnih.govnih.gov Mutations in the phoP, phoQ, pmrA, or pmrB genes can lead to the constitutive activation of these systems, resulting in a stable colistin-resistant phenotype. nih.govnih.govnih.gov
Several genes and operons are crucial for the chromosomally mediated resistance to this compound.
| Gene/Operon | Function | Impact on Resistance |
| mgrB | Negative regulator of the PhoP/PhoQ system. nih.gov | Inactivation or mutation leads to constitutive activation of PhoP/PhoQ, resulting in the upregulation of lipid A modification genes. nih.govresearchgate.net |
| pmrC (eptA) | Encodes a phosphoethanolamine transferase. nih.govresearchgate.net | Adds PEtN to lipid A, reducing its negative charge. nih.govnih.gov |
| pmrE | Encodes a UDP-glucose dehydrogenase involved in L-Ara4N synthesis. nih.gov | Essential for the production of L-Ara4N for lipid A modification. nih.gov |
| pmrHFIJKLM operon (arn operon) | Encodes enzymes for the synthesis and transfer of L-Ara4N to lipid A. nih.govasm.org | Mediates the addition of L-Ara4N to lipid A, a key resistance mechanism. nih.gov |
| naxD | Involved in the addition of galactosamine to lipid A in Acinetobacter baumannii. mdpi.com | Contributes to lipid A modification and colistin (B93849) resistance in this species. mdpi.com |
| ramA | A transcriptional regulator. | While primarily associated with resistance to other antibiotics, its role in colistin resistance is being investigated. |
Mutations, insertions, or deletions in the mgrB gene are a frequent cause of colistin resistance, particularly in Klebsiella pneumoniae. nih.govnih.gov The loss of MgrB function removes the negative feedback on the PhoP/PhoQ system, leading to its overactivation and subsequent modification of lipid A. nih.gov The pmrC (eptA) and pmrHFIJKLM operons are the direct effectors of the PmrA/PmrB system, carrying out the chemical modifications of lipid A. nih.govnih.gov In Acinetobacter baumannii, the naxD gene plays a species-specific role in lipid A modification. mdpi.com
While the general principles of LPS modification are conserved, there are significant species-specific differences in the mechanisms and regulation of colistin resistance.
Acinetobacter baumannii : Resistance in A. baumannii is often mediated by the addition of PEtN to lipid A through the action of the PmrC enzyme, regulated by the PmrA/PmrB system. mdpi.comnih.gov Notably, the L-Ara4N modification pathway appears to be absent in this species. nih.govmdpi.comfrontiersin.org Instead, some strains utilize the addition of galactosamine, a process involving the naxD gene. mdpi.commdpi.com Complete loss of LPS is also a documented resistance mechanism in A. baumannii. mdpi.comnih.gov
Klebsiella pneumoniae : In K. pneumoniae, a primary mechanism of resistance is the inactivation of the mgrB gene, leading to the upregulation of the PhoP/PhoQ and subsequently the PmrA/PmrB systems. nih.govnih.gov This results in the modification of lipid A with both PEtN and L-Ara4N. asm.orgnih.gov Mutations in pmrA and pmrB are also common. nih.govnih.gov
Salmonella enterica : Similar to K. pneumoniae, Salmonella enterica utilizes the PhoP/PhoQ and PmrA/PmrB systems to modify its lipid A with PEtN and L-Ara4N. nih.govasm.org The regulation of these systems in response to environmental cues is crucial for its resistance phenotype.
| Bacterial Species | Primary Lipid A Modification | Key Regulatory Systems | Common Genetic Determinants |
| Acinetobacter baumannii | Phosphoethanolamine (PEtN), Galactosamine | PmrA/PmrB | pmrC, naxD, lpxA, lpxC, lpxD |
| Klebsiella pneumoniae | Phosphoethanolamine (PEtN), L-Ara4N | PhoP/PhoQ, PmrA/PmrB | mgrB, pmrA, pmrB, pmrC, pmrHFIJKLM |
| Salmonella enterica | Phosphoethanolamine (PEtN), L-Ara4N | PhoP/PhoQ, PmrA/PmrB | pmrA, pmrB, pmrC, pmrHFIJKLM |
Complete Loss of Lipopolysaccharide (LPS)
A more drastic, yet effective, strategy for achieving high-level colistin resistance is the complete loss of the LPS molecule from the outer membrane. mdpi.comasm.org Since LPS is the primary target of this compound, its absence renders the antibiotic ineffective. nih.govasm.org This phenomenon has been most notably described in Acinetobacter baumannii. nih.govnih.govasm.org
The loss of LPS typically occurs due to mutations in the genes essential for the initial steps of lipid A biosynthesis, such as lpxA, lpxC, and lpxD. mdpi.comnih.govfrontiersin.org These mutations can range from single nucleotide changes to large deletions, all resulting in the inability to produce a functional LPS molecule. mdpi.comnih.gov While this mechanism confers a high level of colistin resistance, it often comes at a significant biological cost. nih.govtandfonline.com LPS-deficient mutants frequently exhibit reduced growth rates, altered biofilm formation, and decreased virulence. nih.govtandfonline.com These fitness costs may explain the relatively low prevalence of this resistance mechanism in clinical settings. nih.gov
This compound, also known as colistin, is a last-resort antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria. However, the emergence and spread of resistance to this critical drug pose a significant threat to public health. patsnap.comnih.gov Bacteria have developed various sophisticated mechanisms to counteract the antimicrobial activity of this compound, primarily centered around modifications of its target, the lipopolysaccharide (LPS) in the outer membrane, as well as through the action of efflux pumps and the production of protective capsules. nih.govnih.govmdpi.com
Mutations in Lipid A Biosynthesis Genes (e.g., lpxA, lpxC, lpxD)
A significant mechanism of high-level this compound resistance involves the complete loss of its primary target, the lipopolysaccharide (LPS), from the bacterial outer membrane. nih.govnih.gov This is often a result of mutations in the genes responsible for the biosynthesis of lipid A, the hydrophobic anchor of LPS. asm.orgpfmjournal.org The initial steps of lipid A synthesis are particularly critical, and mutations in the genes encoding the enzymes for these steps, namely lpxA, lpxC, and lpxD, can lead to a total absence of LPS production. nih.govasm.org
The genes lpxA, lpxC, and lpxD are responsible for the first three enzymatic steps in the lipid A biosynthetic pathway. nih.gov Inactivation of any of these genes disrupts the entire pathway, preventing the formation of lipid A and, consequently, the assembly of the complete LPS molecule. nih.govasm.org For instance, studies on Acinetobacter baumannii have shown that mutations in lpxA, lpxC, or lpxD result in colistin-resistant variants that completely lack LPS. nih.gov This absence of the primary binding site for this compound on the bacterial surface renders the antibiotic ineffective. asm.org While this is a drastic measure for the bacterium, as LPS is crucial for the structural integrity of the outer membrane, in some species like A. baumannii, it is a viable, albeit less common, resistance strategy. asm.orgmdpi.com The loss of LPS has also been observed as a resistance mechanism in other Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli. asm.org
| Gene | Function in Lipid A Biosynthesis | Consequence of Mutation |
| lpxA | UDP-N-acetylglucosamine acyltransferase | Complete loss of LPS, leading to high-level colistin resistance. nih.govasm.org |
| lpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase | Complete loss of LPS, leading to high-level colistin resistance. nih.govasm.orgoup.com |
| lpxD | UDP-3-O-(R-3-hydroxydecanoyl)-glucosamine N-acyltransferase | Complete loss of LPS, leading to high-level colistin resistance. nih.govasm.org |
Activation and Overexpression of Efflux Pump Systems
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.comfrontiersin.org The overexpression of these pumps can reduce the intracellular concentration of this compound, thereby contributing to resistance. nih.govrug.nl While colimycin is a relatively large molecule, evidence suggests that certain efflux pumps can indeed recognize and expel it. rug.nlresearchgate.net
Several families of efflux pumps have been implicated in this compound resistance across different Gram-negative species. These include the Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), and ATP-Binding Cassette (ABC) superfamilies.
Pseudomonas aeruginosa : The MexAB-OprM and MexXY-OprM efflux pumps of the RND family are well-characterized and have been shown to contribute to colistin resistance. rug.nlnih.gov
Klebsiella pneumoniae : The KpnEF pump, a member of the SMR family, has been linked to colistin resistance. dovepress.comresearchgate.net The RND-type efflux pump KexD and the ABC transporter MacAB have also been implicated. frontiersin.orgbmbreports.org
Escherichia coli and Enterobacter spp. : The AcrAB-TolC system is a major RND-type efflux pump in these bacteria and its overexpression can contribute to reduced susceptibility to colistin. dovepress.comd-nb.infonih.gov The ABC transporter SapABCDF has also been reported to play a role. researchgate.net
Acinetobacter baumannii : The AdeABC and AdeIJK efflux systems, both belonging to the RND family, are associated with multidrug resistance, including resistance to colistin. rug.nld-nb.info The EmrAB and MacAB pumps have also been identified as contributing factors. nih.gov
The primary mechanism by which efflux pumps contribute to resistance is by actively extruding the antibiotic from the cell, thereby reducing its concentration at the target site in the outer membrane. rug.nl This process is energy-dependent, often utilizing the proton motive force. mdpi.com The use of efflux pump inhibitors (EPIs), such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP), has been shown to reverse colistin resistance in various bacteria, providing strong evidence for the role of these pumps. nih.govmdpi.commdpi.com Overexpression of efflux pumps can be a result of mutations in their regulatory genes, leading to a constitutive high-level production of the pump components. frontiersin.org
The expression of efflux pumps is tightly controlled by a network of transcriptional regulators. In the context of this compound resistance, the two-component systems (TCSs) Cpx (conjugative pilus expression) and Rcs (regulator of capsule synthesis) are of particular interest. dovepress.comresearchgate.net
The Cpx pathway, which responds to envelope stress, has been shown to activate the expression of the KpnEF efflux pump in K. pneumoniae. dovepress.comresearchgate.net This suggests that exposure to this compound, which disrupts the cell envelope, can trigger a stress response that leads to the upregulation of efflux pumps, contributing to resistance.
The Rcs system is another envelope stress response pathway that has been linked to colistin resistance. dovepress.com In Salmonella, the Rcs system can activate the PhoPQ two-component system, which in turn regulates modifications to lipid A. nih.gov There is also evidence suggesting a connection between Rcs and the regulation of capsule biosynthesis, which can indirectly contribute to resistance. dovepress.comresearchgate.net
| Efflux Pump System | Bacterial Species | Transcriptional Regulator(s) |
| MexAB-OprM | P. aeruginosa | ParRS rug.nlnih.gov |
| KpnEF | K. pneumoniae | CpxAR rug.nlbmbreports.org |
| AcrAB-TolC | E. coli, Enterobacter spp. | MarA, SoxS, RamA rug.nlmdpi.com |
| AdeABC | A. baumannii | AdeRS rug.nl |
Overproduction of Capsular Polysaccharide (CPS)
Another mechanism employed by some bacteria, notably Klebsiella pneumoniae, to resist this compound is the overproduction of capsular polysaccharide (CPS). nih.govnih.govresearchgate.net The capsule is a thick, mucoid layer that surrounds the bacterial cell, forming a physical barrier. researchgate.net
The overproduction of CPS contributes to this compound resistance in a few ways. Firstly, the dense polysaccharide layer can physically mask the LPS on the outer membrane, preventing the antibiotic from reaching its target. mdpi.com Secondly, the negatively charged components of the capsule can trap the positively charged this compound molecules, effectively sequestering them away from the cell surface. researchgate.net An increased number of capsule layers has been correlated with higher levels of colistin resistance in K. pneumoniae. nih.govresearchgate.net This mechanism essentially creates a protective shield that intercepts the antibiotic before it can exert its bactericidal effect. nih.gov Upregulation of capsule biosynthesis genes can therefore lead to increased colistin resistance by reducing the interaction between the antibiotic and its target site. nih.govresearchgate.net
Overproduction of Capsular Polysaccharide (CPS)
Genetic Control of Capsule Formation (e.g., ugd gene)
The formation of a polysaccharide capsule can act as a physical barrier, preventing this compound from reaching its target on the outer membrane. nih.govresearchgate.net The production of this capsule is a regulated process involving several genes. One such gene, ugd (UDP-glucose dehydrogenase), plays a crucial role in the biosynthesis of capsule precursors. researchgate.netnih.gov The ugd gene is involved in the synthesis of UDP-glucuronic acid, a precursor for both capsular polysaccharide (CPS) and the modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govbiorxiv.org Increased expression of the ugd gene can lead to an enhanced capsule layer, contributing to colistin resistance. nih.gov In Klebsiella pneumoniae, for instance, upregulation of capsular biosynthesis genes has been shown to reduce the interaction of colistin with its target site, thereby increasing resistance. researchgate.net
Regulators of capsule synthesis, such as Rcs (Regulator of Capsule Synthesis), can also influence colistin susceptibility. The Rcs system can activate the PhoPQ two-component system, which in turn can lead to modifications of LPS that confer resistance. researchgate.netnih.gov
Porin Modifications and Membrane Permeability Changes
Changes in the permeability of the bacterial outer membrane can also contribute to this compound resistance. This often involves modifications to porins, which are protein channels that allow molecules to pass through the outer membrane. nih.govscispace.com
A key mechanism of resistance, particularly in Pseudomonas aeruginosa, is the down-regulation or mutation of outer membrane porins. nih.govresearchgate.net OprD is a specific porin that facilitates the uptake of certain molecules, and its reduced expression can limit the entry of antibiotics. nih.govresearchgate.net Studies have shown that the down-regulation of the oprD gene is observed in a significant percentage of colistin-resistant P. aeruginosa strains. researchgate.net While OprD is more commonly associated with resistance to carbapenems, its down-regulation can contribute to a more general decrease in outer membrane permeability, potentially affecting colistin susceptibility as well. scispace.comnih.gov
Enzymatic Inactivation of this compound
While less common than membrane modification, the enzymatic degradation of this compound is an emerging mechanism of resistance.
Researchers have identified a novel colistin resistance mechanism involving the enzymatic inactivation of the drug. nih.govdbpia.co.kr A colistin-degrading protease (Cdp) has been discovered in the Gram-negative opportunistic pathogen Stenotrophomonas maltophilia. nih.govdbpia.co.krresearchgate.net This enzyme is capable of degrading colistin, leading to high-level resistance in the producing organism. nih.govresearchgate.net The identification of Cdp was achieved by isolating a strain of S. maltophilia from the soil that exhibited the ability to degrade colistin. nih.govresearchgate.net Subsequent experiments involving gene knockout and complementation confirmed the role of the cdp gene in conferring colistin resistance. nih.govresearchgate.net
The significance of this discovery lies in its potential for "collective resistance," where the enzyme-producing bacteria can protect other susceptible bacteria in a mixed population by inactivating the antibiotic in the environment. nih.govdbpia.co.krresearchgate.net This has been demonstrated in co-culture experiments where S. maltophilia carrying the cdp gene protected otherwise susceptible Pseudomonas aeruginosa. nih.govdbpia.co.kr
Plasmid-Mediated (Mobile) Colimycin Resistance
The most significant threat regarding the spread of this compound resistance is the emergence of plasmid-mediated resistance mechanisms. These mobile genetic elements can be transferred horizontally between different bacterial species, facilitating the rapid dissemination of resistance. mdpi.comnih.gov
Characterization of Mobile Colistin Resistance (mcr) Genes (e.g., mcr-1 to mcr-10 and their Variants)
The discovery of the first mobile colistin resistance gene, mcr-1, in Escherichia coli from China in 2015 was a landmark event. mdpi.comoup.com Since then, a growing number of mcr gene variants have been identified worldwide, from mcr-1 to mcr-10, along with numerous allelic variants. asm.orgnih.govdovepress.com These genes encode phosphoethanolamine transferase enzymes, which catalyze the addition of a phosphoethanolamine (pEtN) moiety to the lipid A portion of LPS. mdpi.compatsnap.com This modification reduces the net negative charge of the LPS, thereby decreasing its binding affinity for the positively charged this compound. mdpi.compatsnap.com
The mcr genes are typically located on various types of plasmids, such as IncI2, IncHI2, and IncX4, which often carry other resistance genes, contributing to the development of multidrug-resistant strains. mdpi.comfrontiersin.orgasm.org The global distribution of mcr genes has been documented in various bacterial species, including E. coli, Klebsiella pneumoniae, and Salmonella enterica, isolated from humans, animals, food products, and the environment. oup.comasm.orgmdpi.com The extensive use of colistin in agriculture is believed to have been a major driver for the selection and spread of mcr-mediated resistance. oup.comoup.com
Table 1: Overview of Selected Mobile Colistin Resistance (mcr) Genes
| Gene | Year of First Report | Bacterial Species of First Report | Plasmid Type of First Report |
| mcr-1 | 2015 | Escherichia coli | IncI2 |
| mcr-2 | 2016 | Escherichia coli | - |
| mcr-3 | 2017 | Escherichia coli | IncHI2 |
| mcr-4 | 2017 | Salmonella enterica | ColE10 |
| mcr-5 | 2017 | Salmonella Paratyphi B | - |
| mcr-6 | 2018 | Moraxella pluranimalium | - |
| mcr-7 | 2018 | Klebsiella pneumoniae | IncI2 |
| mcr-8 | 2018 | Klebsiella pneumoniae | IncFII-like |
| mcr-9 | 2019 | Salmonella Typhimurium | IncHI2 |
| mcr-10 | 2020 | Enterobacter roggenkampii | IncFIB |
Data sourced from multiple studies. asm.orgnih.govdovepress.commdpi.comoup.comnih.govmdpi.com
Biochemical Function of MCR Enzymes as Phosphoethanolamine Transferases
The emergence of mobilized colistin resistance (MCR) enzymes presents a significant challenge to the efficacy of colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. diamond.ac.uk These enzymes function as phosphoethanolamine (PEA) transferases, catalyzing a chemical modification of the bacterial outer membrane that confers resistance to colistin. rcsb.orgnccid.ca
The primary target of colistin is the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. diamond.ac.ukmdpi.com The negatively charged phosphate groups on lipid A are crucial for the initial electrostatic interaction with the positively charged colistin molecule. diamond.ac.uk MCR enzymes disrupt this interaction by adding a PEA moiety to lipid A. nih.govuniprot.org This addition neutralizes the negative charge of lipid A, thereby reducing its affinity for colistin and preventing the subsequent disruption of the bacterial membrane. diamond.ac.ukmdpi.com
The catalytic mechanism of MCR enzymes, such as the well-studied MCR-1, is a two-step process that occurs in the periplasm. nih.govnih.govucm.es It is proposed to follow a ping-pong mechanism. researchgate.net
Formation of a Covalent Intermediate: In the first, rate-limiting step, the MCR enzyme utilizes a donor substrate, typically phosphatidylethanolamine (B1630911) (PE) from the bacterial inner membrane. nih.govucm.esresearchgate.net A conserved threonine residue (Thr285 in MCR-1) in the enzyme's active site acts as a nucleophile, attacking the phosphate group of PE. nih.govresearchgate.netresearchgate.net This results in the formation of a covalent phospho-intermediate, where the PEA group is transiently attached to the enzyme, and diacylglycerol (DG) is released. researchgate.netresearchgate.net
Transfer of Phosphoethanolamine to Lipid A: In the second step, the lipid A molecule, the acceptor substrate, enters the active site. nih.govucm.es A phosphate group on lipid A then acts as a nucleophile, attacking the phosphorus of the enzyme-bound PEA intermediate. researchgate.net This transfers the PEA group to lipid A, regenerating the free enzyme, which is then ready for another catalytic cycle. researchgate.net
The active site of MCR enzymes contains a zinc ion (Zn²⁺), classifying them as zinc metalloproteins. diamond.ac.ukrcsb.org While initial studies suggested a single zinc ion was sufficient for catalysis, further computational analysis indicates that a second zinc ion is required for the second step of the reaction. nih.govucm.es The first zinc ion is crucial for the initial formation of the covalent intermediate, while the second zinc ion is believed to play a role in binding the incoming lipid A and orienting it for the nucleophilic attack. nih.govucm.es
The structure of the catalytic domain of MCR-1 reveals an α-β-α fold, characteristic of the alkaline phosphatase superfamily. diamond.ac.ukfrontiersin.org However, the binding sites for both the PE donor and the lipid A acceptor are not readily apparent in the structure of the soluble catalytic domain, suggesting that the transmembrane domain of the enzyme is also involved in substrate binding. osti.gov
Different MCR variants, such as MCR-1, MCR-3, and MCR-9, all share this fundamental mechanism of adding a PEA group to lipid A, despite sequence variations. asm.org This conserved function underscores the common evolutionary pressure driving the development of colistin resistance through this pathway. asm.org
Epidemiology and Horizontal Dissemination ofmcr-Bearing Plasmids
The rapid global spread of colistin resistance is primarily attributed to the horizontal transfer of mcr genes, which are frequently located on mobile genetic elements such as plasmids. nccid.canih.gov This plasmid-mediated dissemination represents a significant public health threat, as it allows for the rapid spread of resistance among different bacterial species and strains. nccid.ca
The first plasmid-mediated colistin resistance gene, mcr-1, was identified in E. coli from pigs and meat in China in 2015. nccid.canih.gov Since this initial discovery, a number of mcr gene variants (from mcr-1 to mcr-10) have been identified worldwide in various Gram-negative bacteria. mdpi.com These genes are frequently found in bacteria isolated from food-producing animals, which is a cause for concern regarding the potential transmission of resistance to humans through the food chain. mdpi.comuniprot.org
The mcr genes are often carried on various types of plasmids, including those belonging to incompatibility groups such as IncHI2, IncI2, IncX4, and IncF. nccid.caasm.org The presence of mcr genes on these promiscuous plasmids facilitates their transfer to a wide range of bacterial hosts, including clinically important pathogens like E. coli, Klebsiella pneumoniae, and Salmonella enterica. diamond.ac.uknccid.ca
The horizontal transfer of these plasmids occurs predominantly through conjugation, a process of direct cell-to-cell contact. nccid.ca This efficient mechanism of gene transfer allows for the rapid dissemination of colistin resistance within and between bacterial populations. The selective pressure exerted by the use of colistin in agriculture and, to a lesser extent, in clinical settings, has likely contributed to the proliferation and spread of mcr-bearing plasmids. nccid.cauniprot.org
The global epidemiology of mcr genes is dynamic and continues to evolve. Surveillance studies have documented the presence of mcr-positive bacteria in human, animal, and environmental samples across all continents. The prevalence of these genes varies by geographic region and bacterial species. For instance, mcr-1 remains the most commonly reported variant globally. researchgate.net
The co-existence of mcr genes with other antibiotic resistance genes on the same plasmid is a particularly worrying trend. nccid.ca These multi-drug resistance (MDR) plasmids can confer resistance to a wide range of antibiotics, leaving very few therapeutic options for treating infections caused by such bacteria. The horizontal transfer of these MDR plasmids can lead to the emergence of pan-drug-resistant strains, posing a severe challenge to modern medicine.
Heteroresistance to this compound
Heteroresistance to colistin is a phenomenon where a bacterial population, while appearing susceptible to the antibiotic in standard laboratory tests, contains a small subpopulation of resistant cells. These resistant subpopulations can grow and become dominant in the presence of the antibiotic, leading to treatment failure.
Phenotypic Manifestations and Subpopulation Dynamics
The key phenotypic characteristic of heteroresistance is the presence of a minority of resistant cells within a larger susceptible population. When exposed to colistin, the susceptible majority is killed off, while the resistant subpopulation survives and proliferates. This can be visualized in the laboratory using population analysis profiles (PAPs), where a small number of colonies will grow on agar (B569324) plates containing high concentrations of colistin.
The dynamics of these subpopulations are complex. The resistant phenotype may be unstable, with the resistant cells reverting to a susceptible state in the absence of antibiotic pressure. This instability can make the detection of heteroresistance challenging using conventional antibiotic susceptibility testing methods. The proportion of the resistant subpopulation can vary significantly between different bacterial isolates.
Underlying Genetic Determinants of Heteroresistance
The genetic basis of colistin heteroresistance is often multifactorial and can involve a variety of mechanisms. Unlike stable resistance, which is typically caused by mutations that are present in the entire bacterial population, heteroresistance often arises from transient or reversible genetic changes in a subpopulation of cells.
One of the primary mechanisms involves the modification of the lipopolysaccharide (LPS), the target of colistin. In some cases, heteroresistance is linked to mutations in genes that regulate LPS biosynthesis. For example, mutations in the mgrB gene, a negative regulator of the PhoP-PhoQ two-component system, are a common cause of colistin resistance in Klebsiella pneumoniae. nih.gov In a heteroresistant population, a small fraction of cells may acquire spontaneous mutations in mgrB, leading to the resistant phenotype.
Another important genetic determinant is the presence of the mcr genes, particularly mcr-1, on plasmids. While the presence of an mcr gene is generally associated with stable resistance, some studies have shown that its expression can be heterogeneous within a bacterial population. For instance, the expression of mcr-9 has been shown to be inducible by subinhibitory concentrations of colistin, which could contribute to a heteroresistant phenotype. asm.org
Furthermore, insertional inactivation of genes involved in LPS synthesis by mobile genetic elements can also contribute to heteroresistance. The reversible nature of these insertions can lead to the transient appearance of resistant subpopulations.
The complex interplay between these various genetic factors and the bacterial host's regulatory networks contributes to the dynamic and often unstable nature of colistin heteroresistance.
Advanced Research Methodologies for Colimycin Sulfate Analysis and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography remains the cornerstone for the analysis of colimycin sulfate (B86663), offering high-resolution separation of its multiple components. The inherent complexity of colimycin sulfate, which is a mixture of structurally related polypeptides (primarily colistin (B93849) A and colistin B), demands powerful separation techniques to ensure accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound. The choice of detector is critical and is often dictated by the required sensitivity and the nature of the sample matrix.
UV Detection: HPLC coupled with ultraviolet (UV) detection is a straightforward and cost-effective method for this compound analysis. Detection is typically performed at a low wavelength, around 214 nm. While simple, this method may lack the sensitivity required for determining low concentrations in biological fluids and can be susceptible to interference from other UV-absorbing compounds in the sample.
Fluorescence Detection: To enhance sensitivity and selectivity, fluorescence detection can be utilized. Since this compound does not possess native fluorescence, a pre-column or post-column derivatization step is necessary. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and ortho-phthalaldehyde (OPA) are used to introduce a fluorescent tag to the primary amine groups of the colistin molecule. This approach significantly lowers the limit of detection, making it suitable for pharmacokinetic studies. However, the derivatization process can add complexity and potential for variability to the analytical method.
Mass Spectrometry (MS) Detection: The coupling of HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. This technique can definitively identify and quantify the individual components of this compound based on their mass-to-charge ratios, eliminating the need for derivatization.
| HPLC Detection Modality | Principle | Advantages | Disadvantages |
| UV Detection | Measures the absorption of UV light by the analyte. | Simple, economical, and robust. | Lower sensitivity, potential for matrix interference. |
| Fluorescence Detection | Measures the light emitted by a fluorescent derivative of the analyte. | High sensitivity and selectivity. | Requires a derivatization step, which can be complex. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Very high sensitivity and selectivity, provides structural information. | Higher cost and complexity of instrumentation. |
For the accurate measurement of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. nih.gov This technique provides exceptional sensitivity and selectivity, allowing for the quantification of colistin A and colistin B even at very low concentrations.
The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances from the biological matrix. elsevier.es The extracted sample is then injected into the LC system for chromatographic separation, followed by detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode in MS/MS enhances specificity by monitoring a specific precursor ion and its characteristic product ion. This high degree of selectivity minimizes the impact of matrix effects and allows for reliable quantification. nih.govelsevier.es
A developed LC-MS/MS assay for determining colistin A and colistin B in human plasma utilized clarithromycin as an internal standard. nih.gov The plasma extraction was performed using C-18 cartridges, and the analysis was carried out on an Atlantis dC18 column with a mobile phase of 0.2% formic acid in acetonitrile and water. nih.gov The detection was achieved in the positive ion mode using electrospray ionization. nih.gov The established linear range for this method was 0.05-10 μg/ml for both colistin A and colistin B. nih.gov
While reversed-phase HPLC is the most common chromatographic mode, other techniques have been explored for the analysis of the highly polar this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can offer different selectivity compared to reversed-phase chromatography and may be advantageous in certain applications.
Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency separation alternative to HPLC. In CE, components are separated based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. Methods like capillary zone electrophoresis (CZE) have been developed for the analysis of colistin sulfate. nih.gov A significant challenge in the CE analysis of colistin is its tendency to adsorb to the negatively charged capillary wall, which can lead to poor peak shape and reproducibility. nih.gov To overcome this, various strategies are employed, such as using a low pH buffer or adding modifiers like cyclodextrins to the electrolyte. nih.gov
Spectroscopic Assays for Analytical Determination
Spectroscopic methods provide a valuable alternative to chromatographic techniques for the quantification of this compound, often with the advantages of simplicity and high throughput.
Spectrophotometric Methods: These methods are typically based on a chemical reaction that produces a colored product, which can then be quantified by measuring its absorbance. For instance, a difference spectrophotometric method has been developed for the determination of colistin sulfate. conicet.gov.ar This technique involves measuring the difference in absorbance of the drug in acidic and alkaline solutions, which can enhance specificity. conicet.gov.ar
Spectrofluorimetric Methods: Similar to HPLC with fluorescence detection, spectrofluorimetric methods for this compound in solution rely on derivatization to produce a fluorescent compound. A highly sensitive spectrofluorimetric method has been developed based on the Hantzsch reaction, where colistin's primary amino groups condense with acetylacetone and formaldehyde to form a fluorescent dihydropyridine derivative. frontiersin.org Another approach involves condensation with ninhydrin and phenylacetaldehyde to yield a fluorescent product. nih.govekb.eg These methods offer high sensitivity, with detection limits in the nanogram per milliliter range, making them suitable for various applications, including content uniformity testing of pharmaceutical formulations. frontiersin.orgnih.govekb.eg
| Spectrofluorimetric Method | Derivatization Reagents | Excitation Wavelength (λex) | Emission Wavelength (λem) | Linear Range | LOD | LOQ |
| Hantzsch Reaction frontiersin.org | Acetylacetone/Formaldehyde | 402 nm | 460 nm | 200-4000 ng/mL | 40.91 ng/mL | 123.99 ng/mL |
| Ninhydrin Condensation nih.gov | Ninhydrin/Phenylacetaldehyde | 390 nm | 474 nm | - | - | - |
Molecular and Biophysical Characterization
Advanced analytical techniques are employed to elucidate the molecular and biophysical properties of this compound, providing insights into its structure, aggregation behavior, and interactions with biological membranes.
High-Resolution Structural Elucidation of this compound and its Isomers
This compound, also known as colistin sulfate, is not a single molecular entity but a mixture of closely related cyclic lipopeptides. The primary components are colistin A (Polymyxin E1) and colistin B (Polymyxin E2), which differ by a single methyl group on the N-terminal fatty acyl chain. Elucidating the precise structures of these and other minor isomers is critical for understanding their structure-activity relationships.
Advanced separation and spectroscopic techniques are employed for the isolation and characterization of these components. High-performance liquid chromatography (HPLC) is a foundational technique for separating the various isomers. researchgate.net A common approach involves using a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and an aqueous buffer, such as sodium sulfate or trifluoroacetic acid (TFA), at a low pH. researchgate.net This allows for the resolution of major components like colistin A and B, as well as other minor related substances. researchgate.net
Once isolated, the structural characterization of each isomer is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry confirms the molecular weights of the individual components, while one-dimensional (¹H) and two-dimensional (¹³C) NMR spectroscopy provides detailed information about the peptide sequence and the structure of the fatty acid moiety. nih.gov Through these methods, novel components of the colistin mixture have been identified, such as polymyxin (B74138) E7 and isoleucine polymyxin E8, which differ in their fatty acid chains. nih.gov
| Technique | Application | Key Findings | References |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of colistin A and B and other minor isomers. | Achieves good resolution of components for quantification and isolation. | researchgate.net |
| Mass Spectrometry (MS) | Confirmation of molecular weights of isolated isomers. | Identifies the mass differences corresponding to structural variations (e.g., fatty acid chain length). | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural characterization of isomers. | Determines the amino acid sequence and the structure of the fatty acyl group. | nih.gov |
Molecular Dynamics Simulations of Colimycin-Membrane Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the interaction of colimycin with bacterial membranes at an atomic level of detail. researchgate.net These computational methods allow researchers to visualize and analyze the dynamic processes that are often difficult to capture experimentally.
Simulations typically model a colistin molecule (such as colistin A) with a lipid bilayer that mimics the outer membrane (OM) of Gram-negative bacteria. nih.gov This membrane model is often composed of lipopolysaccharide (LPS), a key target of colistin. nih.gov The initial and crucial step in the interaction is driven by electrostatic forces. The positively charged diaminobutyric acid (Dab) residues of the colistin molecule are attracted to the negatively charged phosphate (B84403) groups of the lipid A component of LPS. nih.govoup.com This electrostatic interaction allows colistin to competitively displace divalent cations (like Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a destabilization of the outer membrane. researchgate.net
MD simulations have revealed that upon approaching the hydrophobic core of the membrane, colistin molecules adopt a unique folded conformation. nih.gov The simulations can also calculate the free energy profile of the antibiotic as it penetrates the membrane, providing insights into the energetic barriers and favorable interactions. nih.gov Studies comparing the interaction of colistin with different membrane models, such as those representing Gram-negative versus Gram-positive bacteria, show that colistin adopts a more compact and stable structure on the E. coli (Gram-negative) membrane model. frontiersin.org In contrast, its interaction with a model membrane of S. aureus (Gram-positive) is more variable and less stable, which helps to explain the drug's spectrum of activity. researchgate.netfrontiersin.org
| Finding | Methodological Approach | Significance | References |
|---|---|---|---|
| Initial Electrostatic Binding | Simulations of colistin with lipid A-based outer membranes. | The primary interaction is between positive Dab residues on colistin and negative phosphate groups on lipid A. | nih.govoup.com |
| Divalent Cation Displacement | Analysis of ion distribution at the membrane surface during simulation. | Colistin displaces Ca²⁺ and Mg²⁺, destabilizing the outer membrane structure. | researchgate.net |
| Conformational Changes | Tracking the radius of gyration (Rg) and secondary structure of colistin. | Colistin adopts a folded conformation as it interacts with the hydrophobic membrane core. | nih.gov |
| Selective Membrane Interaction | Comparative simulations with Gram-negative (E. coli) and Gram-positive (S. aureus) membrane models. | Reveals more stable and compact binding to Gram-negative models, explaining its targeted activity. | researchgate.netfrontiersin.org |
Biophysical Studies of Lipid-Antibiotic Binding Affinity
A variety of biophysical techniques are utilized to experimentally measure and characterize the binding affinity and thermodynamic properties of the interaction between colimycin and bacterial lipids. These methods provide quantitative data that complements the insights gained from MD simulations.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular binding events. nih.gov In a typical experiment, a solution of colistin is titrated into a sample cell containing lipid vesicles (liposomes) that mimic a bacterial membrane. The resulting heat exchange is measured, allowing for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov ITC studies have shown that the binding affinity of colistin is significantly lower for outer membranes from resistant bacterial strains compared to susceptible ones, often due to modifications of the lipid A structure. researchgate.netnih.gov
Surface Plasmon Resonance (SPR) is another real-time, label-free technique used to study binding kinetics. nih.govnih.gov In an SPR experiment, a lipid bilayer mimicking the bacterial membrane is immobilized on a sensor chip. researchgate.net A solution containing colistin is then flowed over the surface. The binding of colistin to the lipid layer causes a change in the refractive index at the sensor surface, which is detected and measured in real-time. nih.gov This allows for the precise calculation of association and dissociation rate constants, providing a detailed kinetic profile of the binding interaction. researchgate.net
Other techniques such as X-ray and neutron reflectivity provide structural details about how colistin partitions within the membrane. nih.govbiophysj.org These studies have shown that colistin penetrates deeper into the hydrocarbon core of Gram-negative inner membrane mimics, whereas it tends to remain in the headgroup region of Gram-positive and eukaryotic membrane models. researchgate.netnih.govbiophysj.org This differential penetration is believed to be a key factor in its selective bactericidal action. researchgate.netbiophysj.org
| Technique | Principle | Parameters Measured | Key Findings | References |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | Quantifies the thermodynamics of colistin binding to lipid membranes; affinity is lower in resistant strains. | nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon mass binding to a sensor surface. | Association (ka) and dissociation (kd) rate constants, binding affinity (KD). | Provides real-time kinetics of the colistin-membrane interaction. | nih.govnih.govresearchgate.net |
| X-ray & Neutron Reflectivity | Measures the scattering of X-rays or neutrons from a thin film (lipid bilayer). | Location and orientation of the antibiotic within the lipid bilayer. | Shows deeper penetration of colistin into Gram-negative membrane mimics compared to Gram-positive models. | researchgate.netnih.govbiophysj.org |
Biosynthesis, Analogues, and Synthetic Approaches to Colimycin Sulfate
Investigation of Microbial Biosynthesis Pathways
The biosynthesis of colimycin is a complex process occurring in specific bacterial strains, primarily involving large, enzyme-driven assembly lines.
Colimycin is synthesized not by ribosomes, but by a large multienzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.gov This process takes place in producer strains such as Paenibacillus polymyxa. nih.govasm.org The core structure of colimycin consists of a cyclic heptapeptide (B1575542) and a linear tripeptide side chain, which is acylated at its N-terminus by a fatty acid. nih.govasm.org The peptide portion is assembled from the amino acid precursors L-leucine, L-threonine, and L-2,4-diaminobutyric acid (L-Dab). wikipedia.org
The genetic blueprint for this NRPS machinery is encoded in a specific gene cluster. In Paenibacillus, this cluster includes genes pmxA, pmxB, and pmxE, which code for the three core synthetase enzymes (PmxA, PmxB, and PmxE) that assemble the lipopeptide. nih.gov Additionally, the cluster contains genes like pmxC and pmxD, which encode transporters for secreting the antibiotic out of the cell. nih.gov Researchers have identified a 41 kb gene cluster containing five open reading frames that correspond to the NRPS system responsible for colimycin biosynthesis. nih.govresearchgate.net
The NRPS enzymes are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. wikipedia.org Key domains within these modules include the adenylation (A) domain for amino acid selection and activation, the peptidyl carrier protein (PCP) or thiolation (T) domain for holding the growing chain, and the condensation (C) domain for forming the peptide bonds. wikipedia.org An epimerization (E) domain is also present to convert L-amino acids to their D-isomers at specific positions, and the process is terminated by a thioesterase (TE) domain, which catalyzes the cyclization and release of the final molecule. wikipedia.org
| Gene | Encoded Protein/Function | Role in Biosynthesis |
| pmxA | Synthetase PmxA | Part of the NRPS complex for peptide assembly. nih.gov |
| pmxB | Synthetase PmxB | Part of the NRPS complex for peptide assembly. nih.gov |
| pmxE | Synthetase PmxE | Part of the NRPS complex for peptide assembly. nih.gov |
| pmxC | Membrane Transporter PmxC | Secretion of colimycin from the producer cell. nih.gov |
| pmxD | Membrane Transporter PmxD | Secretion of colimycin from the producer cell. nih.gov |
| ectB | 2,4-diaminobutyrate aminotransferase | Biosynthesis of the non-proteinogenic amino acid L-Dab. nih.gov |
| sfp | Phosphopantetheinyl transferase | Activation of the NRPS enzyme complex. nih.gov |
Given the industrial and clinical demand for colimycin, significant effort has been directed toward enhancing its production through genetic engineering of producer strains like Paenibacillus polymyxa. One successful strategy involves creating a more efficient host by eliminating competing metabolic pathways. In a study using P. polymyxa ATCC 842, researchers systematically inactivated seven non-essential biosynthetic gene clusters (BGCs) for other peptide metabolites. nih.gov This "clean" engineered strain, P14, showed an 82% increase in colimycin titer and a reduction in impurities like tridecaptin and paenibacillin. nih.gov
Further enhancements have been achieved by boosting the supply of essential precursors. Engineering the pathway for L-2,4-diaminobutyric acid (L-DABA), a key building block of colimycin, led to the creation of strain P19, which produced 649.3 mg/L of colimycin—a 269% improvement over the original strain. nih.govhku.hk The use of strong promoters, such as PH4, to drive the expression of genes in the L-DABA pathway was instrumental in this increase. hku.hk
Another approach involves optimizing the fermentation conditions and the expression of regulatory genes. Studies have shown that replacing glucose with starch in the fermentation medium can stimulate colimycin production. nih.govresearchgate.net This change was found to enhance the expression of a positive regulatory gene, spo0A, while repressing a negative regulator, abrB, leading to increased transcription of the colimycin biosynthesis genes. nih.govresearchgate.net
| Strain/Modification | Engineering Strategy | Outcome | Reference |
| P. polymyxa P14 | Inactivation of 7 non-essential BGCs | 82% increase in colistin (B93849) titer; elimination of impurities. | nih.gov |
| P. polymyxa P19 | P14 strain + engineering of L-DABA pathway | 269% increase in colistin titer (649.3 mg/L). | nih.gov |
| P. polymyxa | Replacement of glucose with starch in medium | Enhanced expression of regulatory gene spo0A, increased colistin production. | nih.gov |
| P. polymyxa | Inactivation of BGC 4 (an NRPS-PKS BGC) | 79% increase in colistin titer to 315.4 mg/L. | hku.hk |
Development and Characterization of Colimycin Sulfate (B86663) Analogues and Derivatives
The clinical use of colimycin is often a balance between its potent activity and potential toxicity. This has driven research into creating new analogues and derivatives with improved properties.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of polymyxins relates to their biological activity. rsc.orgtandfonline.com The polymyxin (B74138) molecule has distinct regions that are critical for its function: a polycationic cyclic peptide, a linear tripeptide segment, and an N-terminal fatty acyl tail. tandfonline.comcapes.gov.br
The five positively charged L-α,γ-diaminobutyric acid (Dab) residues are fundamental to the initial interaction with the bacterial outer membrane. tandfonline.commdpi.com They electrostatically bind to the negatively charged phosphate (B84403) groups of lipid A in the lipopolysaccharide (LPS) layer. tandfonline.com However, this charge alone is insufficient for bactericidal activity; derivatives lacking the fatty acyl tail, such as polymyxin B nonapeptide, are poor antibiotics. mdpi.com The fatty acyl tail and hydrophobic residues (e.g., D-Phe6 or D-Leu6 and Leu7) are essential for disrupting the membrane. rsc.orgtandfonline.com
Early SAR studies focused on modifying the peripheral amino groups or the fatty acyl chain. tandfonline.com More recent work has explored deeper modifications:
Charge Modification: Derivatives with fewer than the native five positive charges have been synthesized. A derivative named NAB739, which lacks the two positive charges in the linear part of the molecule, showed good antibacterial activity. capes.gov.brnih.gov Further studies revealed a class of compounds, like NAB815, with only two positive charges in the cyclic portion that still retained remarkable antibacterial effects. nih.gov
Amino Acid Substitution: Replacing Dab3 with neutral amino acids like Glycine or Serine had minimal impact on activity, while inverting the stereochemistry of L-Dab1 to D-Dab1 was poorly tolerated. tandfonline.com
Fatty Acyl Chain Modification: Replacing the natural fatty acid with biphenyl (B1667301) or biphenyl ether groups has been shown to improve activity against some polymyxin-resistant bacteria. tandfonline.com
| Modification Site | Structural Change | Impact on Activity |
| Linear Peptide | Removal of two positive charges (e.g., NAB739) | Retained antibacterial activity. capes.gov.brnih.gov |
| Cyclic Peptide | Reduction to two positive charges (e.g., NAB815) | Maintained strong antibacterial activity. nih.gov |
| Position 3 | Substitution of Dab with Glycine or Serine | Little to no impact on activity. tandfonline.com |
| Position 1 | Inversion of L-Dab to D-Dab | Poorly tolerated; reduced activity. tandfonline.com |
| N-terminal Tail | Substitution with biphenyl groups | Improved activity against resistant strains. tandfonline.com |
Building on SAR insights, researchers are actively designing and synthesizing novel colimycin derivatives to enhance efficacy and reduce toxicity. One innovative approach involves altering the macrocycle's chemistry. Scientists have developed a method to create colimycin core scaffolds using a thioether bond-mediated cyclization. nih.gov This strategy was not only efficient, improving the total synthesis yield to as high as 55.90% from less than 10%, but also produced novel derivatives. nih.gov Nearly 30 such compounds were synthesized, with many showing high potency against Gram-negative bacteria and no hemolytic toxicity. nih.gov The optimal peptide from this series, PE-2C-C8-DH, demonstrated significant therapeutic effects in mouse infection models. nih.gov
Another strategy involves conjugating colimycin to other molecules to alter its pharmacokinetic properties. For example, colimycin has been modified with cyanocobalamin (B1173554) (vitamin B12). mdpi.com This was done to hijack the natural vitamin B12 absorption pathway in the intestine, potentially improving oral bioavailability. mdpi.com These conjugates retained the antimicrobial activity of the parent drug while showing improved intestinal permeability in Caco-2 cell models. mdpi.com Other efforts have focused on replacing the natural fatty acid of colimycin with different organic or aromatic sulfonic acids to create new derivatives. jst.go.jp
Advanced Synthetic Methodologies for Colimycin Sulfate and Related Compounds
The total chemical synthesis of colimycin and its analogues is a complex but powerful tool for creating novel structures that are inaccessible through fermentation. However, the process is challenging, particularly the macrocyclization step required to form the peptide ring.
General advancements in macrocyclization chemistry are also applicable to polymyxin synthesis. These include various macrolactamization (amide bond formation) and macrolactonization (ester bond formation) techniques. mdpi.com For forming the amide bond in the peptide ring, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. mdpi.com For macrocycles involving ester linkages, classic methods like Yamaguchi or Corey-Nicolaou macrolactonization, which activate the carboxylic acid or alcohol components, respectively, provide a robust toolkit for synthetic chemists. mdpi.com The Mitsunobu reaction is another powerful method for achieving cyclization through intramolecular ester formation. mdpi.com These diverse and continuously improving synthetic strategies are essential for exploring the full chemical space around the colimycin scaffold and developing next-generation antibiotics. mdpi.comfrontiersin.org
Ecological and Environmental Research of Colimycin Sulfate
Environmental Distribution, Fate, and Persistence of Colimycin Sulfate (B86663)
Colimycin sulfate, also known as colistin (B93849), enters the environment primarily through the application of manure from treated livestock as fertilizer. nih.govnih.gov Its distribution and persistence in various environmental compartments are influenced by its physicochemical properties and the surrounding environmental conditions.
Distribution in Soil and Water:
This compound has been detected in various environmental matrices, including soil, wastewater, and surface water. tandfonline.comresearchgate.net Studies have shown its presence in hospital and abattoir effluents, indicating these as significant point sources of contamination. tandfonline.com For instance, research in China detected colistin concentrations in swine wastewater ranging from 145 to 10,628 ng/L. nih.gov The presence of the colistin resistance gene, mcr-1, has been documented in the influent of all seven major wastewater treatment plants (WWTPs) studied in Germany, and in some cases, in the effluent as well, highlighting the potential for its release into aquatic environments. tandfonline.comresearchgate.net In Hanoi, Vietnam, urban drainages receiving untreated domestic wastewater showed higher concentrations of mcr-1, suggesting a direct link between human fecal pollution and the dissemination of colistin resistance in urban water environments. researchgate.net
Adsorption and Mobility:
This compound exhibits a strong tendency to bind to soil particles. nih.gov Studies have shown that its adsorption to soil is often irreversible, which can limit its mobility in the soil profile. nih.gov One study found that colistin had a moderate to high adsorption affinity to different soil types, with the highest affinity observed in sandy loam, followed by sand and loam. nih.gov This strong adsorption can lead to the accumulation of colistin in topsoil, especially in areas with repeated manure application. nih.gov Despite this, colistin has been observed in soil samples collected 20 cm below the surface where manure was applied, indicating some degree of mobility. nih.gov
Persistence and Degradation:
The persistence of this compound in the environment is variable and depends on factors such as soil type, temperature, and pH. In soil, the degradation of colistin is relatively slow. One study reported a degradation half-life ranging from 13.2 to 29.7 days in sandy loam. nih.govnih.gov In a mixture of sandy loam and broiler feces, 25% of the initial colistin concentration remained after 14 days under environmental conditions. nih.govnih.gov
In aquatic environments, the stability of colistin is significantly influenced by pH. It is more stable in acidic conditions, with degradation rates of less than 3% over 24 hours at pH 5. asm.org Conversely, degradation is more rapid in neutral to alkaline conditions, with up to 80-90% degradation observed in wastewater at pH 7 and 25°C within 24 hours. cabidigitallibrary.org The presence of other substances, such as humic acid, does not appear to significantly alter the degradation rate of colistin by strong oxidants like Fe(VI). nih.gov
Table 1: Environmental Fate and Persistence of this compound
| Parameter | Finding | Environmental Matrix | Reference |
| Degradation Half-Life | 13.2–29.7 days | Sandy Loam Soil | nih.govnih.gov |
| Persistence in Manure-Soil Mixture | 25% remaining after 14 days | Sandy Loam and Broiler Feces | nih.govnih.gov |
| Degradation in Wastewater (pH 7, 25°C) | 80-90% degradation in 24 hours | Wastewater | cabidigitallibrary.org |
| Stability in Water (pH 5) | <3% degradation in 24 hours | Water | asm.org |
| Adsorption | Irreversible and high affinity | Soil | nih.gov |
Microbial Degradation and Biotransformation Pathways in Environmental Settings
The breakdown of this compound in the environment is primarily mediated by microbial activity. Several bacterial species have been identified that can degrade this complex antibiotic, employing various enzymatic pathways.
Enzymatic Hydrolysis:
The primary mechanism of microbial degradation of colistin is through enzymatic hydrolysis. tandfonline.comoup.com Proteolytic enzymes, such as proteases, can cleave the peptide bonds within the colistin molecule. tandfonline.comoup.com For instance, the opportunistic pathogen Stenotrophomonas maltophilia, isolated from soil, has been shown to produce a colistin-degrading protease (Cdp). researchgate.netnih.govdbpia.co.kr This enzyme can inactivate colistin, conferring resistance to the bacterium and potentially protecting other susceptible bacteria in the same environment. researchgate.netnih.gov
The colistin-producing bacterium itself, Paenibacillus polymyxa, also produces enzymes, referred to as colistinases, that can inactivate colistin. nih.gov These are believed to be a self-defense mechanism. nih.gov Studies have identified that these enzymes can cleave the colistin molecule at specific sites, separating the fatty acid tail from the cyclic peptide ring. cabidigitallibrary.org This cleavage results in the formation of colistin nonapeptide and α-N-fatty acyl α,γ-diaminobutyric acid. tandfonline.comoup.com The resulting colistin nonapeptide is inactive against bacteria like Escherichia coli. tandfonline.comoup.com
Biotransformation in Wastewater and Soil:
In wastewater treatment plants, extracellular enzymes present in the activated sludge can contribute to the biotransformation of colistin. nih.gov Studies have shown that both colistin A and B can be biotransformed by enzymes in wastewater extracts, although the process is slower compared to other peptide antibiotics. nih.gov
In soil environments, the introduction of colistin can alter the microbial community structure. frontiersin.orgcolab.ws While specific degradation pathways in soil are less defined, the changes in microbial populations suggest an adaptive response to the presence of the antibiotic, which likely includes the selection for and activity of colistin-degrading microorganisms. frontiersin.orgcolab.ws
Identified Degradation Products:
The enzymatic degradation of colistin leads to the formation of specific breakdown products. The most well-documented are:
Colistin nonapeptide: This is the cyclic peptide core of the colistin molecule after the fatty acid side chain has been cleaved off. tandfonline.comoup.com This product has been shown to be microbiologically inactive. tandfonline.comoup.com
α-N-fatty acyl α,γ-diaminobutyric acid: This is the fatty acid tail that is removed from the colistin molecule. tandfonline.comoup.com
Table 2: Microbial Degradation of this compound
| Degrading Microorganism | Enzyme/Pathway | Degradation Products | Reference |
| Stenotrophomonas maltophilia | Colistin-degrading protease (Cdp) | Inactivated colistin | researchgate.netnih.govdbpia.co.kr |
| Paenibacillus polymyxa | Colistinase (Proteases) | Colistin nonapeptide, α-N-fatty acyl α,γ-diaminobutyric acid | tandfonline.comnih.govoup.com |
| Various wastewater microorganisms | Extracellular peptidases | Partially hydrolyzed derivatives | nih.gov |
| Bacillus licheniformis | Serine alkaline protease | Cleaved colistin | nih.gov |
Role of Environmental this compound in the Selection and Dissemination of Antimicrobial Resistance
The presence of this compound in the environment, even at sub-lethal concentrations, exerts a selective pressure on microbial populations, favoring the survival and proliferation of resistant bacteria. This is a major concern for public health as it contributes to the environmental reservoir of antimicrobial resistance genes that can potentially be transferred to human pathogens.
Selection for Resistant Bacteria:
The application of manure from colistin-treated animals to agricultural land can lead to the contamination of the environment with both the antibiotic and colistin-resistant bacteria. nih.gov Studies have shown a high prevalence of colistin-resistant E. coli in chicken litter, with one study in Cameroon reporting that 26.7% of E. coli isolates were resistant to colistin. nih.govasm.org The presence of residual colistin in the environment is considered a key factor in the persistence of colistin resistance genes. researchgate.net
Dissemination of Resistance Genes:
The primary mechanism for the spread of colistin resistance is the horizontal gene transfer of mobile colistin resistance (mcr) genes, most notably mcr-1. oup.commdpi.com These genes are often located on plasmids, which can be easily transferred between different bacterial species and genera. tandfonline.comoup.com
Wastewater treatment plants are recognized as hotspots for the dissemination of antimicrobial resistance genes. tandfonline.comresearchgate.net The mcr-1 gene has been frequently detected in influent and, to a lesser extent, effluent of municipal WWTPs across the globe, indicating that these facilities can act as conduits for the release of colistin resistance into the aquatic environment. tandfonline.comresearchgate.netmicropspbgmu.ru The abundance of mcr-1 in aquatic environments has been found to be significant, with one study in China reporting levels as high as 1.8 × 10⁹ gene copies per liter of water.
The co-location of mcr genes with other antibiotic resistance genes on the same plasmids is a particularly concerning finding, as it facilitates the co-selection and spread of resistance to multiple classes of antibiotics. oup.com
Table 3: Environmental Dissemination of Colistin Resistance
| Environmental Compartment | Key Findings | Implication | Reference |
| Wastewater Treatment Plants | High prevalence of mcr-1 gene in influent and effluent. | Hotspot for resistance gene dissemination into aquatic environments. | tandfonline.comresearchgate.netmicropspbgmu.ru |
| Agricultural Soil (Manure-amended) | Presence of colistin-resistant bacteria and mcr genes. | Selection and persistence of resistance in agricultural settings. | nih.govresearchgate.net |
| Rivers and Surface Water | Detection of mcr-1 gene, often linked to fecal pollution. | Spread of resistance through water systems, posing a public health risk. | researchgate.net |
| Animal Production Environments | High prevalence of mcr-1 in livestock and their environment. | Major reservoir for the emergence and spread of colistin resistance. | oup.commdpi.com |
Q & A
Q. What are the structural characteristics of Colimycin sulfate, and how do they influence its antimicrobial activity?
this compound (Polymyxin E sulfate) is a cationic cyclic polypeptide with a molecular formula of 2(C₅₂H₉₈N₁₆O₁₃)·5(H₂SO₄) and a molecular weight of 2801.27 g/mol . Its amphipathic structure enables interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacterial membranes, disrupting membrane integrity. Researchers should validate structural identity using mass spectrometry and nuclear magnetic resonance (NMR) to confirm batch consistency, as impurities or variations in sulfate content (≤3.5% moisture) can affect bioactivity .
Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of this compound?
Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays:
- Prepare Mueller-Hinton broth with adjusted calcium/magnesium levels.
- Use logarithmic-phase bacterial inocula (5 × 10⁵ CFU/mL).
- Test serial dilutions of this compound (e.g., 0.25–128 µg/mL) .
- Incubate at 35°C for 16–20 hours. Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) to ensure reproducibility .
Q. How does this compound’s mechanism differ from other polymyxins, and what experimental models validate this?
Unlike polymyxin B, this compound has a distinct fatty acid tail configuration, altering binding kinetics to LPS. Use surface plasmon resonance (SPR) to compare binding affinities or time-kill assays to evaluate bactericidal dynamics. In vitro models should incorporate endotoxin-neutralization assays to quantify LPS binding efficiency .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects between this compound and β-lactam antibiotics?
- Methodology :
- Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy.
- Use time-lapse microscopy to visualize bacterial membrane disruption in combination therapy.
- Validate findings in Galleria mellonella infection models, monitoring survival rates and bacterial load reduction .
Q. What strategies resolve contradictions in reported efficacy of this compound across bacterial strains?
- Hypothesis Testing : Compare genomic profiles of resistant vs. susceptible strains using whole-genome sequencing to identify mutations in mcr or pmr genes.
- Standardization : Control for variables like cation concentration (Ca²⁺/Mg²⁺) in media, which modulates this compound activity.
- Meta-Analysis : Aggregate data from published studies using PRISMA guidelines to assess heterogeneity and publication bias .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) challenges in this compound dosing be addressed in preclinical models?
- Experimental Design :
- Use murine thigh infection models with human-simulated regimens (e.g., 2.5–5 mg/kg every 12 hours).
- Measure plasma concentrations via HPLC and correlate with bacterial killing.
- Assess nephrotoxicity via serum creatinine and histopathology .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
